molecular formula C10H14N2O2 B1449316 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde CAS No. 1265964-87-1

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B1449316
CAS No.: 1265964-87-1
M. Wt: 194.23 g/mol
InChI Key: PHQUVWAXOLMNRU-UHFFFAOYSA-N
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Description

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is an organic compound that features a morpholine ring attached to a pyrrole ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde typically involves a multi-step process. One common method starts with the Mannich reaction, where morpholine, formaldehyde, and pyrrole-2-carbaldehyde are reacted together. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the methylene bridge .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(Morpholinomethyl)-1H-pyrrole-2-carboxylic acid.

    Reduction: 4-(Morpholinomethyl)-1H-pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde largely depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The morpholine ring can interact with biological targets through hydrogen bonding and hydrophobic interactions, while the pyrrole ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

    4-(Morpholinomethyl)benzaldehyde: Similar structure but with a benzene ring instead of a pyrrole ring.

    4-(Morpholinomethyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of a pyrrole ring.

    4-(Morpholinomethyl)-1H-indole-2-carbaldehyde: Features an indole ring instead of a pyrrole ring.

Uniqueness

4-(Morpholinomethyl)-1H-pyrrole-2-carbaldehyde is unique due to the combination of the morpholine and pyrrole rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for exploring new chemical reactivities and biological activities.

Properties

IUPAC Name

4-(morpholin-4-ylmethyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-8-10-5-9(6-11-10)7-12-1-3-14-4-2-12/h5-6,8,11H,1-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHQUVWAXOLMNRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CNC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of morpholine (0.38 mole) in acetic acid (120 ml) at 0° C. there is added a solution of 1H-pyrrole-2-carbaldehyde (0.32 mole) in acetic acid (100 ml). Formaldehyde (37% aq., 26 ml) is then added dropwise. The reaction mixture is then stirred for 65 hours at ambient temperature. The mixture is concentrated (about 50 ml) and cooled in an ice bath. The pH of the solution is made alkaline (pH=12) using 20% aqueous sodium hydroxide solution. The product is extracted with dichloromethane (DCM) (3×250 ml). The organic phases are combined. The organic phase obtained is washed with saturated aqueous NaCl solution, dried over sodium sulphate, filtered and evaporated to dryness. The residue obtained (oil) is purified on silica gel (SiO2, gradient DCM/MeOH) to yield the title product.
Quantity
0.38 mol
Type
reactant
Reaction Step One
Quantity
0.32 mol
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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